molecular formula C10H13N3 B3358465 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline CAS No. 799292-23-2

4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline

Cat. No.: B3358465
CAS No.: 799292-23-2
M. Wt: 175.23 g/mol
InChI Key: GGUOKRWQVJSSFV-UHFFFAOYSA-N
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Description

4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline is a chemical compound that features an imidazole ring fused with an aniline moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in various natural products and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with glyoxal and ammonia, leading to the formation of the imidazole ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole or aniline rings.

Scientific Research Applications

4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The aniline moiety can also participate in various interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-1H-imidazole: A simpler imidazole derivative with similar chemical properties.

    N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.

    2-Phenylimidazole: An imidazole derivative with a phenyl group attached to the ring.

Uniqueness

4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline is unique due to the combination of the imidazole ring and the N-methylated aniline moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4,5-dihydro-1H-imidazol-2-yl)-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10/h2-5,11H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUOKRWQVJSSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609185
Record name 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799292-23-2
Record name 4-(4,5-Dihydro-1H-imidazol-2-yl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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